6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile
Overview
Description
“6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile” is a chemical compound with a molecular weight of 306.82 . The compound is also known as "6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C13H9ClN3S2/c14-10-3-1-9(2-4-10)8-19-12-11(7-15)17-5-6-18-13(17)16-12/h1-6,18H,8H2" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2 and 8 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile is a chemical compound that has been a subject of interest in various synthesis and chemical property studies. Knak et al. (2015) explored the synthesis of Imidazo[2,1-b][2H-1,3,4]thiadiazines, a related compound, through cyclization processes, indicating the compound's significance in heterocyclic chemistry (Knak et al., 2015). Similarly, Hawkins et al. (1995) investigated the synthesis of 1-Benzyl-4-bromoimidazole-5-carbonitriles, demonstrating the compound's versatility in forming various heterocyclic structures (Hawkins et al., 1995).
Crystallographic Studies
Crystallographic studies of related imidazo[2,1-b][1,3]thiazole derivatives have been conducted to understand their molecular structure and interactions. Akkurt et al. (2010) examined the crystal structure of a similar compound, revealing insights into its molecular geometry and intermolecular interactions (Akkurt et al., 2010).
Herbicidal Applications
Andreani et al. (1996) synthesized a series of imidazo[2,1-b]thiazoles and tested them for herbicidal applications, indicating potential agricultural uses of these compounds (Andreani et al., 1996).
Antimicrobial Properties
Güzeldemirci et al. (2013) reported the synthesis of derivatives from 6-(phenyl/4-chlorophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide and evaluated their antibacterial and antifungal activities, suggesting the compound's relevance in developing new antimicrobial agents (Güzeldemirci et al., 2013).
Applications in Fluorescent Compounds
Sahraei et al. (2013) synthesized novel fluorescent heterocyclic compounds using a related imidazo[2,1-b]thiazole derivative, highlighting its application in the field of luminescent materials (Sahraei et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion or skin contact, seek medical advice .
properties
IUPAC Name |
6-(4-chlorophenyl)sulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3S2/c13-8-1-3-9(4-2-8)18-11-10(7-14)16-5-6-17-12(16)15-11/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQOGWJJKAPSKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N3C=CSC3=N2)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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